molecular formula C28H36ClN5O5 B197682 Morphiceptin hydrochloride CAS No. 87777-29-5

Morphiceptin hydrochloride

Cat. No. B197682
CAS RN: 87777-29-5
M. Wt: 558.1 g/mol
InChI Key: ARSDMYCQCLQDBN-UHFFFAOYSA-N
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Description

Morphiceptin hydrochloride is a tetrapeptide with the molecular formula C28H35N5O5 . It is the amide of a fragment of the milk protein β-casein . Morphiceptin is an agonist for morphine α-receptors with high specificity .


Synthesis Analysis

The synthesis of Morphiceptin involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . This replacement results in a peptidomimetic of morphiceptin .


Molecular Structure Analysis

Morphiceptin has an affinity for delta, kappa, and mu-opioid receptors . The molecular docking calculations on the target receptor support a favorable role of the hydroxy substituents of the non-natural β-amino acid incorporated into the peptidomimetic .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Morphiceptin have been studied extensively . The replacement of specific α-amino acids in α-peptides by β-amino acids usually results in α/β-peptides more resistant to protease and peptidase degradation .


Physical And Chemical Properties Analysis

Morphiceptin has a molecular weight of 521.6 g/mol . It is soluble in water and methanol, yielding a clear, colorless solution in both instances .

Scientific Research Applications

  • Identification as a Specific Mu-Opiate Receptor Peptide : Morphiceptin has been identified as a specific mu-agonist derived from milk protein, suggesting its role as an exogenous opioid ligand for mu-receptors in the brain and gastrointestinal tract (Chang et al., 1985).

  • Role in Binding and Analgesic Properties : Morphiceptin binds specifically and selectively to mu-receptors, indicating its potential in analgesic activity. Its interaction with naloxazone, an irreversible blocker of high-affinity opiate and enkephalin binding, suggests a role in mu-type receptor mediated analgesia (Zhang et al., 1981).

  • Synthesis and Evaluation of Analogues for Peripheral Analgesia : Novel morphiceptin analogs have been synthesized for potential treatment of gastrointestinal motility disorders. These analogs show strong antinociceptive effects and inhibit gastrointestinal transit (Gach et al., 2010).

  • Characterization of Antinociceptive Activity : Morphiceptin and its analogs have been studied for their in vivo analgesia, revealing significant potency and effectiveness in pain management (Fichna et al., 2005).

  • Investigation of Mast Cell Degranulation : Morphiceptin has been shown to induce mast cell degranulation, suggesting a role in immediate skin responses and potential involvement in mast cell function (Casale et al., 1984).

  • Activation of Phospholipase D and Protein Kinase C-epsilon : Morphiceptin stimulates protein kinase C-epsilon and phospholipase D in chicken embryo neuron cultures, implying its role in neuronal cell growth during brain morphogenesis (Mangoura & Dawson, 1993).

  • Analogs as Potential Analgesic and Anti-Diarrheal Agents : Research has focused on synthesizing morphiceptin analogs with strong analgesic and anti-diarrheal activities, indicating its potential therapeutic applications (Gach-Janczak & Janeck, 2019).

  • Morphiceptin in Male Sexual Behavior : Studies have shown that morphiceptin affects male sexual behavior, particularly in delaying the onset of copulation and influencing genital reflexes and sexual motivation (Matuszewich et al., 1995).

  • Structure-Activity Relationship Studies : Morphiceptin analogues have been analyzed for their structure-activity relationships, providing insights into opioid receptor interactions and potential applications in cancer treatment (Janecka et al., 2002).

Future Directions

The future directions of Morphiceptin research could involve further exploration of its potential therapeutic uses, given its high specificity for morphine α-receptors . Additionally, the development of new peptidomimetics of Morphiceptin could also be a promising area of future research .

properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDMYCQCLQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585219
Record name Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morphiceptin hydrochloride

CAS RN

87777-29-5
Record name Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Matuszewich, JL Ormsby, J Moses, DS Lorrain… - …, 1995 - Springer
… Morphiceptin hydrochloride (Sigma Chemical) was dissolved in 1 gl cold saline immediately prior to microinjection. In experiment la, the subjects received unilateral microinjections of 0, …
Number of citations: 26 link.springer.com
GC Kirby, DS McQueen - British journal of pharmacology, 1986 - Wiley Online Library
1 The effects of selective opioid receptor agonists and antagonists on neural discharge recorded from carotid body arterial chemoreceptors in vivo were studied in anaesthetized cats. 2 …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
S Todorov, C Pozzoli, R Zamfirova… - Neurogastroenterology …, 2003 - Wiley Online Library
The inhibitory neurotransmission of the stomach was investigated in isolated guinea‐pig gastric fundus. In preparations treated with guanethidine (1 μmol L −1 ) and p‐fluoro‐hexahydro…
Number of citations: 14 onlinelibrary.wiley.com
X Huang, J Zhang, C Horváth - Journal of Chromatography A, 1999 - Elsevier
Capillary electrochromatography (CEC) of basic proteins and peptides was carried out with porous-layer open-tubular (PLOT) columns which had a functionalized rugulose polymeric …
Number of citations: 170 www.sciencedirect.com
Y Murayama, M Komatsu, K Kuge, H Hashimoto - Applied surface science, 2006 - Elsevier
… Insulin from bovine pancreas, morphiceptin hydrochloride (MW 521, Sigma), insulin chain A oxidized ammonium salt from bovine pancreas (MW 2531, Sigma), insulin chain B oxidized …
Number of citations: 15 www.sciencedirect.com
J Zhang - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
TG Kokate, GB Frank - Canadian journal of physiology and …, 1989 - cdnsciencepub.com
On a testé l'effet de plusieurs opiacés sur les contractions K + dans le muscle squelettique de grenouilles. Ces contractions sont provoquées par l'entrée des ions Ca 2+ intracellulaires …
Number of citations: 1 cdnsciencepub.com

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